1,3-Dichloro-2-bromopropane
描述
Significance within Polyhalogenated Organic Chemistry
The significance of 1,3-dichloro-2-bromopropane in polyhalogenated organic chemistry lies in its role as a reactive intermediate for the synthesis of a variety of other halogenated compounds. ontosight.ai The presence of both bromine and chlorine atoms on the propane (B168953) backbone allows for selective chemical transformations, making it a versatile building block. ontosight.aiontosight.ai Polyhalogenated alkanes, in general, are known for their utility in creating complex molecules and have been used in the development of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org The reactivity of the carbon-halogen bonds in this compound enables its participation in various reactions, including nucleophilic substitution and elimination reactions. ontosight.ai
Structural Characteristics and Isomeric Context within Halogenated Propanes
The structure of this compound features a central carbon atom bonded to a bromine atom, with two adjacent carbon atoms each bonded to a chlorine atom. nih.gov This specific arrangement of halogens on the propane chain makes it one of several structural isomers of dichlorobromopropane. nih.govsydney.edu.au Isomers are compounds that have the same molecular formula but different arrangements of atoms. Other isomers include 1-bromo-2,3-dichloropropane and 1,2-dichloro-3-bromopropane. nih.govchemsrc.com The specific placement of the halogen atoms significantly influences the chemical and physical properties of each isomer. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. ncats.io
Table 1: Physical and Chemical Properties of this compound and Related Isomers
Historical Development of Related Halogenated Precursors and Analogs
The systematic synthesis of haloalkanes dates back to the 19th century, evolving with the advancement of organic chemistry. wikipedia.org Key methods were established for the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org These developments made haloalkanes readily available for industrial and research purposes. wikipedia.org
The study of polyhalogenated alkanes revealed that their reactivity can differ significantly from their monohalogenated counterparts. libretexts.org For instance, the reactions of di- and trihalomethanes with bases follow different pathways than those of methyl halides. libretexts.org The synthesis of polyhalogenated compounds can sometimes be challenging to control, as the reaction of an alkane with a halogen can lead to a mixture of products with varying degrees of halogenation. ic.ac.uk To achieve monohalogenation, an excess of the alkane is typically used, while an excess of the halogen can be used to produce the fully halogenated product. ic.ac.uk
Historically, related compounds like 1,2-dibromo-3-chloropropane (B7766517) (DBCP) were used as soil fumigants. researchgate.net The development of various halogenated compounds has been driven by their utility in diverse applications, from synthetic intermediates to specialized materials. wikipedia.orgatamankimya.comatamanchemicals.com
Table 2: Comparison of Related Halogenated Propanes
Structure
3D Structure
属性
CAS 编号 |
51483-39-7 |
|---|---|
分子式 |
C3H5BrCl2 |
分子量 |
191.88 g/mol |
IUPAC 名称 |
2-bromo-1,3-dichloropropane |
InChI |
InChI=1S/C3H5BrCl2/c4-3(1-5)2-6/h3H,1-2H2 |
InChI 键 |
PVYQWLHAHRIROF-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Br)Cl |
规范 SMILES |
C(C(CCl)Br)Cl |
其他CAS编号 |
51483-39-7 |
产品来源 |
United States |
Synthetic Methodologies for 1,3 Dichloro 2 Bromopropane
Direct Halogenation Strategies
Direct halogenation strategies for the synthesis of 1,3-dichloro-2-bromopropane would conceptually involve the addition of halogens across a double bond of a suitable propene derivative.
Investigation of Halogenation Reagents and Reaction Conditions
The synthesis of vicinal dihalides through the electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. In the context of producing this compound, a logical precursor would be a dichloropropene isomer. For instance, the reaction of 1,3-dichloro-1-propene with a brominating agent could theoretically yield the target compound.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction conditions are critical to ensure the desired product is formed in high yield and to minimize side reactions. Typically, these reactions are conducted in inert solvents such as tetrachloromethane (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) at low temperatures to control the reactivity of the halogen.
| Precursor | Reagent | Solvent | Temperature (°C) | Product |
| 1,3-Dichloro-1-propene | Br₂ | CCl₄ | 0 - 25 | 1,2-Dibromo-1,3-dichloropropane |
| Allyl chloride | HBr | None (gas) | Not specified | 1-Bromo-3-chloropropane (B140262) and 2-Bromo-1-chloropropane |
Table 1: Representative Halogenation Reactions of Propene Derivatives. Note: The first entry is a hypothetical reaction for the synthesis of a related compound, illustrating the general principle.
A patented method describes the reaction of allyl chloride with hydrogen bromide in the presence of a catalyst like paraldehyde (B1678423) or under UV light to produce a mixture of 1-bromo-3-chloropropane and 2-bromo-1-chloropropane. google.com This highlights the challenges in achieving regioselectivity in the addition of different halogens.
Mechanistic Analysis of Halogen Addition to Propene Derivatives
The electrophilic addition of a halogen, such as bromine, to an alkene proceeds through a cyclic halonium ion intermediate. In the case of an unsymmetrical alkene like 1,3-dichloro-1-propene, the initial attack of the electrophilic bromine would form a cyclic bromonium ion. The subsequent nucleophilic attack by the bromide ion (Br⁻) would open this ring.
The regioselectivity of the attack is governed by both steric and electronic factors. The incoming nucleophile will preferentially attack the more substituted carbon of the cyclic intermediate that can better stabilize a partial positive charge. However, the presence of electron-withdrawing chlorine atoms significantly influences the electron density of the double bond and the stability of any carbocation-like character in the transition state.
Halogen Exchange and Functional Group Transformation Approaches
Alternative synthetic routes to this compound involve the modification of already halogenated propane (B168953) skeletons or the transformation of other functional groups.
Synthesis via Bromination of 1,3-Dichloro-2-propanol (B29581)
A prominent pathway to this compound is through the bromination of 1,3-dichloro-2-propanol. This precursor is readily synthesized, for example, by the reaction of hydrochloric acid with epichlorohydrin (B41342) or the hypochlorination of allyl chloride. nih.gov The conversion of the secondary alcohol in 1,3-dichloro-2-propanol to a bromide can be achieved using various standard brominating agents.
Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a mixture of hydrobromic acid (HBr) and a dehydrating agent.
| Starting Material | Reagent | Conditions | Product |
| 1,3-Dichloro-2-propanol | PBr₃ | Controlled temperature | This compound |
| 1,3-Dichloro-2-propanol | HBr/H₂SO₄ | Heating | This compound |
Table 2: Potential Bromination Reactions of 1,3-Dichloro-2-propanol.
A study on the synthesis of 1,3-dichloro-2-diphenylmethoxypropane utilized 1,3-dichloro-2-propanol as a starting material, indicating its utility as a precursor in reactions involving its hydroxyl group. prepchem.com
Derivatization from Other Halogenated Propane Frameworks
The synthesis of this compound can also be envisioned through the derivatization of other halogenated propanes. This can involve either the introduction of a bromine atom into a dichloropropane or the replacement of another halogen atom.
For instance, the free-radical bromination of 1,3-dichloropropane (B93676) at the C-2 position could theoretically yield the desired product. However, controlling the selectivity of free-radical halogenation can be challenging, often leading to a mixture of products.
Another approach is the Finkelstein reaction, which involves halogen exchange. While typically used to synthesize alkyl iodides from alkyl chlorides or bromides, variations of this reaction could potentially be employed. The success of such an approach would depend on the relative reactivity of the carbon-halogen bonds and the specific reaction conditions. The general principle of halogen exchange is a known synthetic strategy. psu.edu
Optimization of Synthetic Pathways
The optimization of synthetic pathways for this compound focuses on maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters for optimization include the choice of reagents, reaction temperature, solvent, and the use of catalysts.
For direct halogenation routes, optimization would involve selecting a halogenating agent that provides the desired regioselectivity and using reaction conditions that suppress side reactions such as rearrangements or over-halogenation.
In the case of the bromination of 1,3-dichloro-2-propanol, optimization would entail choosing a reagent that is effective for secondary alcohol bromination without causing rearrangement or elimination. The reaction temperature and work-up procedure are also critical to isolate the target compound in high purity. For example, in related syntheses, controlling the temperature and using a suitable base for neutralization are key steps.
The development of catalytic methods, potentially using transition metals, could also offer a route to more selective and efficient syntheses, as has been demonstrated for other halogenation reactions.
Catalytic Systems in the Synthesis of this compound
The synthesis of halogenated propanes can be influenced by various catalytic systems. While direct catalytic synthesis of this compound is not extensively documented in readily available literature, the principles of catalytic halogenation provide a foundation for understanding potential synthetic routes.
Catalysts play a crucial role in activating substrates and controlling reaction pathways in halogenation reactions. For instance, in the functionalization of propane, transition metal catalysts in the presence of an oxidant like K₂S₂O₈ in a trifluoroacetic acid (TFA) solvent have been investigated. researchgate.net These reactions primarily yield isopropyl and n-propyl alcohol, which can further react to form trifluoroacetate (B77799) esters. researchgate.net Vanadyl acetylacetonate (B107027) has shown high activity in this type of propane functionalization. researchgate.net
In the context of producing related halogenated compounds, such as 1-bromopropane (B46711), ozonide catalysts have been employed to facilitate the hydrobromination of propene. google.com This process can achieve high yields of the desired product. google.com Furthermore, the use of catalysts like hexamethyl phosphoric acid triamide has been described for chlorination reactions, although challenges with selectivity and large-scale purification exist. google.com
For the synthesis of dichloropropanols, which are structurally related to the target compound, various catalytic methods are known. For example, 1,3-dichloro-2-propanol can be synthesized by reacting 1,3-dichloroacetone (B141476) with isopropanol (B130326) in the presence of aluminum isopropoxide. google.com Another route involves the direct preparation from glycerol (B35011) using an acetic acid catalyst. acs.org These examples highlight the diversity of catalysts applicable to the modification of a propane backbone.
Regioselective Control in Multi-halogenation Processes
Achieving regioselectivity is a significant challenge in the synthesis of multi-halogenated compounds like this compound. The goal is to direct the halogen atoms to specific positions on the propane chain.
The halogenation of alkanes such as propane can lead to a mixture of isomeric products. libretexts.orgmsu.edu For instance, the chlorination of propane yields both 1-chloropropane (B146392) and 2-chloropropane (B107684). libretexts.orgmsu.edu The reactivity of hydrogen atoms is not equal; secondary hydrogens are generally more reactive than primary hydrogens. libretexts.orgmsu.edu This inherent reactivity difference influences the product distribution.
Bromination exhibits a higher degree of selectivity compared to chlorination. chemistrysteps.com In the radical bromination of propane, 2-bromopropane (B125204) is the major product, demonstrating a strong preference for substitution at the secondary carbon. msu.educhemistrysteps.com This selectivity is attributed to the greater stability of the secondary radical intermediate. chemistrysteps.com The Hammond Postulate helps to explain this difference in selectivity, as the more endothermic bromination reaction has a later transition state that more closely resembles the radical intermediate. stackexchange.com
In the context of synthesizing a molecule with three halogen atoms at specific positions, such as this compound, controlling the regioselectivity of each halogenation step is paramount. One potential strategy could involve the sequential introduction of the halogens, utilizing the differing selectivities of chlorination and bromination. For example, starting with a dichlorinated propane and then introducing bromine, or vice-versa, could be a viable approach.
The hydrobromination of allyl chloride in the presence of an anti-Markovnikov activator and oxygen can produce 1-bromo-3-chloropropane with high selectivity over 1-chloro-2-bromopropane. google.com This demonstrates that by carefully choosing reagents and reaction conditions, it is possible to control the position of halogen addition.
Scale-Up Considerations for Laboratory Synthesis
Transitioning a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and economic viability.
Key considerations for the scale-up of a synthesis like that for this compound include:
Reaction Conditions: Temperature control becomes more critical on a larger scale. Exothermic reactions that are easily managed in the lab can lead to runaway reactions in large reactors. The hydrobromination of allyl chloride, for example, requires careful temperature maintenance. google.com
Catalyst Selection and Handling: The cost, efficiency, and recyclability of the catalyst are major factors. For industrial applications, heterogeneous catalysts are often preferred as they are more easily separated from the reaction mixture. researchgate.net However, some processes may require homogeneous catalysts, and their removal can be a significant hurdle. google.com
Solvent and Reagent Management: The choice of solvent can impact reaction rates, selectivity, and ease of product purification. On a large scale, the volume of solvent used and the methods for its recovery and recycling are important economic and environmental considerations. google.com
Product Purification: Methods like distillation and chromatography, which are common in the lab, can be difficult and expensive to perform on a large scale. google.com Developing efficient, scalable purification strategies is essential.
Process Safety: A thorough understanding of the reaction mechanism and potential side reactions is crucial for identifying and mitigating hazards. The use of highly reactive or hazardous reagents, such as peroxides in radical reactions, requires stringent safety protocols. google.com
Chemical Reactivity and Mechanistic Studies of 1,3 Dichloro 2 Bromopropane
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution reactions of 1,3-dichloro-2-bromopropane involve the replacement of a halogen atom by a nucleophile. The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), is largely dictated by the reaction conditions and the structure of the substrate. As a secondary halide at the C-2 position, this compound can undergo reactions via both mechanisms. youtube.com
Relative Reactivity of Bromine and Chlorine Atoms
In nucleophilic substitution reactions, the readiness of a leaving group to depart is crucial. The reactivity of the halogens in this compound is determined by the strength of the carbon-halogen bond. The bond strengths follow the order C-Cl (346 kJ/mol) > C-Br (290 kJ/mol). shout.education The weaker C-Br bond means that the bromide ion is a better leaving group than the chloride ion because less energy is required to break the bond. shout.educationchemguide.co.uk
Consequently, nucleophilic attack will preferentially occur at the secondary carbon (C-2), leading to the displacement of the bromine atom, rather than at the primary carbons (C-1 and C-3) with their more strongly bonded chlorine atoms. crunchchemistry.co.uklibretexts.org
Investigation of Nucleophile Specificity and Reaction Kinetics
The nature of the nucleophile significantly influences the reaction pathway and rate. Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles favor the SN1 pathway. libretexts.org
SN2 Reactions : These reactions proceed in a single, concerted step and follow second-order kinetics (rate = k[substrate][nucleophile]). libretexts.org Strong, and often anionic, nucleophiles are required for this pathway. For this compound, this would involve a backside attack on the carbon bearing the bromine atom.
SN1 Reactions : These are two-step reactions involving the formation of a carbocation intermediate. The rate-determining first step is the spontaneous dissociation of the leaving group, resulting in first-order kinetics (rate = k[substrate]). libretexts.org This pathway is favored by weak nucleophiles, such as water or alcohols (solvolysis).
The table below illustrates the expected substitution products with various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Expected Major Product | Reaction Pathway Favored |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 1,3-dichloro-2-propanol (B29581) | SN2 (competes with E2) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-bromo-1,3-dichloropropane | SN2 |
| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | 2-(alkylthio)-1,3-dichloropropane | SN2 |
| Water (H₂O) | Water | 1,3-dichloro-2-propanol | SN1 (solvolysis) |
Solvent Effects on Reaction Mechanisms
The choice of solvent plays a critical role in determining whether a reaction proceeds via an SN1 or SN2 pathway. quora.com
Polar Protic Solvents : Solvents like water, ethanol, and acetic acid have O-H or N-H bonds and can form hydrogen bonds. pressbooks.pub These solvents are effective at solvating both cations and anions. They stabilize the carbocation intermediate in SN1 reactions and the leaving group, thereby accelerating the SN1 pathway. quora.compressbooks.pub However, they can form a "solvent cage" around nucleophiles, hindering their reactivity in SN2 reactions. libretexts.org
Polar Aprotic Solvents : Solvents such as acetone, dimethyl sulfoxide (DMSO), and acetonitrile are polar but lack O-H or N-H bonds. pressbooks.pub They are poor at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which significantly increases the rate of SN2 reactions. pressbooks.publibretexts.org For secondary halides like this compound, using a polar aprotic solvent with a strong, non-basic nucleophile would favor the SN2 pathway. masterorganicchemistry.com
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions of this compound result in the formation of an alkene through the removal of a hydrogen halide. wikipedia.org These reactions, known as dehydrohalogenation, compete with nucleophilic substitution. chemguide.co.uk
Dehydrohalogenation to Halogenated Propenes
The removal of a hydrogen atom and a halogen atom from adjacent carbons leads to the formation of a double bond. chemguide.co.uklibretexts.org In this compound, the most likely elimination reaction is dehydrobromination due to the superior leaving group ability of bromide.
The reaction, typically promoted by a strong base, involves the abstraction of a proton from either C-1 or C-3 (the β-carbons) and the concurrent or subsequent departure of the bromide ion from C-2 (the α-carbon). fiveable.me
E2 Mechanism : This is a concerted, one-step process favored by strong bases. youtube.com The base removes a proton as the leaving group departs. For this compound, a strong base like potassium hydroxide in ethanol would yield 1,3-dichloropropene (B49464).
E1 Mechanism : This two-step process begins with the formation of a carbocation, identical to the SN1 pathway. chemicalforums.com A weak base then removes an adjacent proton to form the alkene. This pathway competes with SN1 reactions in polar protic solvents.
The primary product of dehydrobromination is 1,3-dichloropropene . Dehydrochlorination is significantly less favorable.
Competition between Substitution and Elimination Processes
For secondary halides such as this compound, substitution and elimination are often competing processes. chemguide.co.ukquizlet.com The outcome is determined by several factors, primarily the nature of the nucleophile/base and the reaction conditions. libretexts.org
Strength and Steric Hindrance of the Base/Nucleophile : Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination as they are poor nucleophiles due to their bulk. youtube.comyoutube.com Strong, unhindered bases/nucleophiles like hydroxide (OH⁻) or ethoxide (EtO⁻) can lead to a mixture of substitution and elimination products. chemguide.co.uklibretexts.org Weakly basic, good nucleophiles (e.g., I⁻, CN⁻) favor substitution. libretexts.org
Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in entropy.
Solvent : The solvent choice has a significant impact. For example, potassium hydroxide in an aqueous solution tends to favor substitution, while in an alcoholic solution, it favors elimination. chemguide.co.uklearncbse.in
The following table summarizes the conditions that influence the competition between these pathways for this compound.
| Factor | Favors Substitution (SN1/SN2) | Favors Elimination (E1/E2) |
| Reagent | Weakly basic, strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | Strong, bulky bases (e.g., KOC(CH₃)₃) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Aqueous solutions, polar aprotic solvents (for SN2) | Alcoholic solutions, less polar solvents |
| Product | 1,3-dichloro-2-(nucleophile)propane | 1,3-dichloropropene |
Radical Reactions of this compound
The presence of three halogen atoms on a short carbon chain makes this compound a molecule of significant interest in the study of radical chemistry. The differing electronegativities and bond strengths of the carbon-halogen bonds provide sites for selective radical generation and subsequent reactions.
Homolytic Cleavage Processes
Homolytic cleavage is the breaking of a covalent bond where each of the resulting fragments retains one of the original bonding electrons, leading to the formation of two radicals. pressbooks.pub This process is typically initiated by the input of energy in the form of heat or ultraviolet (UV) light. pressbooks.pub In the case of this compound, there are two types of carbon-halogen bonds that can undergo homolytic cleavage: C-Cl and C-Br.
The energy required to break a bond homolytically is known as the bond dissociation energy (BDE). chemistrysteps.com A lower BDE indicates a weaker bond that is more susceptible to homolytic cleavage. Generally, the bond strength of carbon-halogen bonds decreases down the group in the periodic table. rjpbcs.com Therefore, the C-Br bond is weaker than the C-Cl bond.
Table 1: Average Bond Dissociation Energies for Carbon-Halogen Bonds
| Bond | Average Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-Cl | 327 |
| C-Br | 285 |
Note: These are average values and can vary slightly depending on the specific molecular structure. wiredchemist.com
Based on these average BDEs, the homolytic cleavage of the C-Br bond in this compound is the more energetically favorable initiation step in a radical reaction. The process would result in the formation of a 1,3-dichloropropan-2-yl radical and a bromine radical, as illustrated below:
Initiation Step: Cl-CH₂-CH(Br)-CH₂-Cl + Energy (hν) → Cl-CH₂-ĊH-CH₂-Cl + Br•
The secondary nature of the resulting carbon-centered radical contributes to its relative stability, making this cleavage process a plausible initiation pathway for further radical reactions.
Radical Chain Mechanisms with Other Reagents
Once a radical species is generated from this compound, it can participate in radical chain reactions. A classic example of such a process is the reductive dehalogenation using organotin hydrides, such as tributyltin hydride (Bu₃SnH). libretexts.org These reactions proceed via a well-established chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com
The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), which upon heating, generates tributyltin radicals (Bu₃Sn•). libretexts.org
Mechanism of Radical Dehalogenation with Tributyltin Hydride:
Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride.
Propagation Step 1: The tributyltin radical abstracts the bromine atom from this compound, leveraging the weaker C-Br bond. This step is rapid and selective, yielding the 1,3-dichloropropan-2-yl radical and tributyltin bromide. libretexts.org Cl-CH₂-CH(Br)-CH₂-Cl + Bu₃Sn• → Cl-CH₂-ĊH-CH₂-Cl + Bu₃SnBr
Propagation Step 2: The newly formed carbon-centered radical abstracts a hydrogen atom from a molecule of tributyltin hydride. This forms the reduced product, 1,3-dichloropropane (B93676), and regenerates the tributyltin radical, which can then continue the chain reaction. libretexts.org Cl-CH₂-ĊH-CH₂-Cl + Bu₃SnH → Cl-CH₂-CH₂-CH₂-Cl + Bu₃Sn•
Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two tributyltin radicals or the coupling of a tributyltin radical with the alkyl radical.
Metal-Mediated Transformations
The carbon-halogen bonds in this compound are also susceptible to reactions with various metals, leading to the formation of organometallic species or reductive dehalogenation products.
Formation of Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents are powerful carbon nucleophiles formed by the reaction of an organic halide with magnesium metal in an ether solvent. leah4sci.com For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of a Grignard reagent.
The reaction involves the insertion of magnesium into the carbon-bromine bond, which is believed to proceed through a radical mechanism. utexas.edu
Formation of 2-bromo-1,3-dichloropropylmagnesium bromide: Cl-CH₂-CH(Br)-CH₂-Cl + Mg --(dry ether)--> Cl-CH₂-CH(MgBr)-CH₂-Cl
The resulting organometallic compound has a nucleophilic carbon center and can be used in various subsequent reactions, such as additions to carbonyl compounds. byjus.com However, the presence of multiple halogen atoms introduces the possibility of side reactions. With 1,3-dihalopropanes, intramolecular reactions can occur. For instance, if a second equivalent of magnesium reacts at one of the C-Cl bonds, it could potentially lead to the formation of a di-Grignard reagent or undergo an intramolecular Wurtz-type coupling to form cyclopropane (B1198618) derivatives, although the latter is more commonly observed with more reactive metals like zinc. doubtnut.comdoubtnut.com
Reductive Dehalogenation Studies
Reductive dehalogenation of alkyl halides can be achieved using various metals. For 1,3-dihalopropanes, treatment with zinc dust is a well-known method for the synthesis of cyclopropane. doubtnut.com This reaction proceeds via an intramolecular reductive elimination.
In the case of this compound, the reaction with zinc would likely initiate at the more reactive C-Br bond, followed by reaction at a C-Cl bond to facilitate ring closure. The mechanism is thought to involve the formation of an organozinc intermediate.
Proposed Mechanism for Cyclopropane Derivative Formation:
Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond to form an organozinc halide intermediate.
Intramolecular Substitution: The nucleophilic carbon of the organozinc intermediate then displaces one of the adjacent chloride atoms in an intramolecular fashion, leading to the formation of a cyclopropane ring.
Table 2: Products of Metal-Mediated Reactions of 1,3-Dihalopropanes
| Reactant | Metal | Major Product | Reaction Type |
|---|---|---|---|
| 1,3-Dibromopropane (B121459) | Mg (excess) in ether | Cyclopropane | Intramolecular Coupling |
| 1,3-Dibromopropane | Zn dust | Cyclopropane | Reductive Dehalogenation |
These examples with similar 1,3-dihalopropanes suggest that the reaction of this compound with reducing metals would likely favor the formation of cyclopropane derivatives, showcasing a key pathway in its metal-mediated transformations. doubtnut.comdoubtnut.comstudy.com
Applications of 1,3 Dichloro 2 Bromopropane As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Compounds
The reactivity of the carbon-halogen bonds in 1,3-dichloro-2-bromopropane enables its participation in numerous reactions, particularly nucleophilic substitutions, which are fundamental for introducing new functionalities and extending carbon chains.
The primary application of this compound in synthesis involves leveraging its alkyl halide character to introduce a variety of functional groups through nucleophilic substitution reactions. In such reactions, a nucleophile—an electron-rich species—replaces one or more of the halogen atoms. libretexts.orglibretexts.org The reactivity of the halogens in an SN2 reaction typically follows the order I > Br > Cl > F, making the bromine atom the most likely site for initial substitution. quora.com
When this compound is treated with a nucleophile, the bromine at the C-2 position is expected to be the most reactive leaving group, followed by the chlorine atoms at the C-1 and C-3 positions. This differential reactivity allows for stepwise and controlled introduction of functional groups. For instance, reaction with one equivalent of sodium cyanide in an ethanolic solution would be expected to preferentially replace the bromine, yielding 3,4-dichlorobutanenitrile. quora.comchemguide.co.ukchemguide.co.uk This reaction is a valuable method for extending a carbon chain by one carbon, and the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. chemguide.co.uksavemyexams.com
Similarly, other nucleophiles can be employed to introduce different functionalities. The table below illustrates potential products from the reaction of this compound with various common nucleophiles.
| Nucleophile | Reagent Example | Potential Product (Monosubstitution) | Functional Group Introduced |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | 2-cyano-1,3-dichloropropane | Nitrile (-CN) |
| Azide | Sodium Azide (NaN₃) | 2-azido-1,3-dichloropropane | Azide (-N₃) |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-1,3-dichloropropane | Alcohol (-OH) |
| Alkoxide | Sodium Ethoxide (NaOEt) | 2-ethoxy-1,3-dichloropropane | Ether (-OR) |
| Thiolate | Sodium Ethanethiolate (NaSEt) | 2-(ethylthio)-1,3-dichloropropane | Thioether (-SR) |
Beyond introducing single functional groups, this compound can act as a three-carbon linker to construct more elaborate carbon skeletons. A classic example of this application is in the malonic ester synthesis, which can be adapted to form cyclic structures. wikipedia.orglibretexts.org
In this type of reaction, a dihalide is used to alkylate diethyl malonate twice in an intramolecular fashion, a method known as the Perkin alicyclic synthesis. wikipedia.org When this compound reacts with the enolate of diethyl malonate, it can undergo a double alkylation. The first substitution would likely occur at one of the primary carbon atoms (C-1 or C-3), followed by an intramolecular cyclization where the second chloro- group is displaced. This sequence would lead to the formation of a substituted cyclopropane (B1198618) ring. Subsequent hydrolysis and decarboxylation of the malonic ester would yield a cyclopropanecarboxylic acid bearing a bromine or chlorine substituent, depending on the reaction conditions and which halogens participate. libretexts.orgopenochem.org This strategy demonstrates the utility of 1,3-dihalopropanes in building cyclic carbon frameworks. wikipedia.org
Role in the Creation of Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. Dihaloalkanes are common precursors for building these ring systems through cyclocondensation reactions with dinucleophilic reagents.
While specific examples for this compound are not extensively documented, its structural analogue, 1,3-dichloroacetone (B141476), provides a clear precedent. The reaction of 1,3-dichloroacetone or 1,3-dibromoacetone (B16897) with 2-aminoazaheterocycles (such as 2-aminopyridine) results in the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net In this reaction, the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons bearing a halogen. This is followed by an intramolecular reaction involving the second nucleophilic site of the aminoazaheterocycle and the remaining halogenated carbon, leading to ring closure. researchgate.net
By analogy, this compound is a suitable candidate for similar cyclization reactions. For example, reaction with a dinucleophile such as ethylenediamine (B42938) could theoretically lead to the formation of a substituted piperazine (B1678402) ring. The two nitrogen atoms of the diamine could displace the two chlorine atoms of the propane (B168953) derivative to form the six-membered heterocyclic ring. The bromine atom at the C-2 position would remain as a substituent on the newly formed ring, available for further functionalization. The synthesis of piperazine and its derivatives is of significant pharmaceutical interest, as this scaffold is present in numerous approved drugs. google.comnih.govresearchgate.net
Utilization in the Development of Specialty Chemicals
Halogenated hydrocarbons serve as crucial intermediates in the production of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. nih.govca.gov The utility of closely related compounds underscores the potential applications of this compound in these sectors.
For instance, the related compound 1-bromo-3-chloropropane (B140262) is a key intermediate in the manufacture of various pharmaceuticals, such as antidepressants, antipsychotics, and antimigraine agents. google.comwho.int It is also used in the synthesis of pesticides. who.int Furthermore, 1,3-dichloro-2-propanol (B29581), which can be a precursor to this compound, is used in large quantities for the production of epichlorohydrin (B41342), a monomer for epoxy resins and synthetic glycerol (B35011). nih.govca.gov
Given this context, this compound is positioned as a valuable intermediate for specialty chemicals that require a functionalized three-carbon backbone. Its ability to introduce a C₃ unit with multiple reactive sites makes it a strategic precursor for creating complex molecular architectures found in modern agrochemicals and active pharmaceutical ingredients (APIs).
Advanced Spectroscopic Characterization and Analytical Methodologies for 1,3 Dichloro 2 Bromopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1,3-dichloro-2-bromopropane, a combination of one-dimensional and two-dimensional NMR experiments can fully resolve its chemical structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals, reflecting the molecule's symmetry. The two chloromethyl (-CH₂Cl) groups are chemically equivalent, and the single bromomethine (-CHBr) group represents a unique chemical environment.
Signal 1 (δ ≈ 4.0-4.3 ppm): A doublet corresponding to the four protons of the two equivalent -CH₂Cl groups. The downfield chemical shift is attributed to the deshielding effect of the adjacent electronegative chlorine atoms. This signal is split into a doublet by the single proton of the -CHBr group.
Signal 2 (δ ≈ 4.4-4.7 ppm): A quintet corresponding to the single proton of the -CHBr group. This proton is coupled to the four neighboring protons of the two -CH₂Cl groups, resulting in a quintet splitting pattern (n+1 rule, where n=4). Its significant downfield shift is due to the combined deshielding effects of the bromine and two chloromethyl groups.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
|---|---|---|---|
| -CH₂Cl | 4.0 - 4.3 | Doublet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show two signals, corresponding to the two unique carbon environments in the molecule.
Signal 1 (δ ≈ 45-50 ppm): This signal corresponds to the two equivalent carbons of the -CH₂Cl groups. The chemical shift is influenced by the attached chlorine atom.
Signal 2 (δ ≈ 50-55 ppm): This signal is assigned to the carbon of the -CHBr group. The presence of the bromine atom and its proximity to two chloro-substituted carbons shifts this signal further downfield. A ¹³C NMR spectrum for this compound is noted as being available in spectral databases. nih.gov
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Cl | 45 - 50 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would display a cross-peak correlating the signal of the -CHBr proton with the signal of the -CH₂Cl protons. This directly confirms the spin-spin coupling between these adjacent proton groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. The HSQC spectrum for this compound would show two cross-peaks: one connecting the -CHBr proton signal to the -CHBr carbon signal, and another connecting the -CH₂Cl proton signal to the -CH₂Cl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this molecule, a key correlation would be a cross-peak between the -CHBr proton and the -CH₂Cl carbon, and another between the -CH₂Cl protons and the -CHBr carbon. These correlations would definitively establish the connectivity of the propane (B168953) backbone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₃H₅BrCl₂. The theoretical exact mass of the most abundant isotopologue ([¹²C₃¹H₅⁷⁹Br¹³⁵Cl₂]⁺) is 189.89517 Da. nih.gov
A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion, arising from the natural abundances of the halogen isotopes:
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)
The presence of one bromine and two chlorine atoms results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, M+4, and M+6, with a distinctive intensity ratio, confirming the presence of these specific halogens.
Isotopologues of the Molecular Ion of this compound
| Ion Formula | m/z (Nominal) |
|---|---|
| [C₃H₅⁷⁹Br³⁵Cl₂]⁺ | 190 |
| [C₃H₅⁸¹Br³⁵Cl₂]⁺ / [C₃H₅⁷⁹Br³⁵Cl³⁷Cl]⁺ | 192 |
| [C₃H₅⁸¹Br³⁵Cl³⁷Cl]⁺ / [C₃H₅⁷⁹Br³⁷Cl₂]⁺ | 194 |
Fragmentation Pathways and Structural Elucidation via MS/MS
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, providing valuable structural information. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation to elucidate its structure.
Common fragmentation pathways for halogenated alkanes involve the loss of a halogen radical or a hydrogen halide molecule. For this compound, the following pathways are expected:
Loss of a Bromine Radical: The C-Br bond is typically the weakest, leading to the ready loss of a Br• radical. This would produce a dichloropropyl cation [C₃H₅Cl₂]⁺. This fragment would still exhibit an isotopic pattern (M', M'+2, M'+4) characteristic of two chlorine atoms.
[C₃H₅BrCl₂]⁺• → [C₃H₅Cl₂]⁺ + Br•
Loss of a Chlorine Radical: Loss of a Cl• radical is also a probable fragmentation pathway, resulting in a bromochloropropyl cation [C₃H₅BrCl]⁺. This fragment would show a complex isotopic signature due to the presence of both one bromine and one chlorine atom. docbrown.info
[C₃H₅BrCl₂]⁺• → [C₃H₅BrCl]⁺ + Cl•
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a halogen can also occur. For instance, the loss of a chloromethyl radical (•CH₂Cl) would result in the formation of a [C₂H₃BrCl]⁺ ion.
[C₃H₅BrCl₂]⁺• → [C₂H₃BrCl]⁺ + •CH₂Cl
Analysis of the m/z values and isotopic patterns of these fragment ions in the MS and MS/MS spectra allows for the reconstruction of the molecular structure, confirming the identity of this compound. ucalgary.cayoutube.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
For this compound (C₃H₅BrCl₂), the IR spectrum is characterized by the vibrations of its C-H, C-Cl, and C-Br bonds. As a saturated alkyl halide, its spectrum is dominated by absorptions corresponding to C–H stretching and bending, as well as the stretching vibrations of the carbon-halogen bonds. docbrown.infolibretexts.org
The key vibrational modes and their expected absorption regions are:
C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, which is characteristic of stretching vibrations in saturated alkyl (alkane) groups (CH₂). libretexts.orglibretexts.org
C-H Bending: Characteristic bending (deformation) vibrations for the methylene (B1212753) (CH₂) groups are typically observed as medium to strong bands in the 1400-1470 cm⁻¹ range. libretexts.orgdocbrown.info
C-Br Stretching: The carbon-bromine bond gives rise to a strong absorption band in the lower frequency "fingerprint" region of the spectrum, typically between 550 and 750 cm⁻¹. docbrown.info
C-Cl Stretching: The carbon-chlorine bonds also produce strong absorption bands in the fingerprint region, generally found between 600 and 800 cm⁻¹. The presence of two C-Cl bonds may result in multiple or broad absorptions in this area.
The region of the spectrum from approximately 675 to 1250 cm⁻¹ is known as the fingerprint region. libretexts.org This area contains complex absorptions resulting from the coupled vibrations of the entire molecule. For this compound, this region would be particularly complex due to the overlapping C-Br and C-Cl stretching, as well as various C-C stretching and C-H bending vibrations. This unique pattern is highly specific to the molecule's structure and can be used for definitive identification when compared against a reference spectrum. libretexts.org The absence of significant absorptions in other regions, such as those for O-H (around 3300 cm⁻¹) or C=O (around 1700 cm⁻¹) groups, confirms the molecule's identity as a saturated haloalkane. pressbooks.pub
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 2850-3000 | C-H Stretch | Strong |
| 1400-1470 | C-H Bend (Scissoring) | Medium-Strong |
| 600-800 | C-Cl Stretch | Strong |
Chromatographic Separation and Quantification
Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds such as this compound. The high volatility of this compound makes it an ideal candidate for GC analysis, where it can be effectively separated from complex sample matrices.
For the detection of halogenated compounds, selective detectors are employed to achieve high sensitivity and minimize interference from non-halogenated background components.
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens (F, Cl, Br, I). As this compound contains both chlorine and bromine atoms, the ECD provides excellent sensitivity, making it suitable for trace-level analysis in environmental and biological samples. epa.govcdc.gov The detector operates by measuring a decrease in a constant electron current caused by the capture of electrons by the analyte, a process for which halogenated molecules have a high affinity.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) offers both high sensitivity and unparalleled specificity. nih.gov While the ECD provides a signal based on the presence of halogens, the MS detector separates and measures the mass-to-charge ratio of ions formed from the analyte. This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification of this compound. nih.gov Furthermore, by using techniques such as selected ion monitoring (SIM), GC-MS can achieve detection limits comparable to or even lower than those of an ECD, while providing a much higher degree of confidence in the identification of the analyte. researchgate.netnih.gov
The choice of capillary column is also critical for achieving good separation. A non-polar or medium-polarity column, such as one with a DB-5ms or DB-wax stationary phase, is typically effective for separating halogenated hydrocarbons. impactfactor.org
To ensure the reliability and accuracy of analytical results, particularly at trace levels, the chosen GC method must be thoroughly validated. Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of this compound over a specified range. For instance, in the analysis of the related compound 1,3-dichloropropan-2-ol (1,3-DCP), linearity was established over a concentration range of 10–1000 µg/kg. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info For similar chloropropanols in food and water matrices, LODs in the range of 1.06 to 10.56 ng/g have been achieved using GC-MS. researchgate.netd-nb.info The LOQ for 1,3-DCP in water has been reported as low as 0.1 µg/L. researchgate.net
Accuracy and Precision: Accuracy, often assessed through recovery studies on spiked samples, measures the closeness of a result to the true value. Precision refers to the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). For the analysis of 1,3-DCP, average recovery rates of 77-105% and RSD values around 5% have been reported, indicating good accuracy and precision. researchgate.netnih.gov
Specificity: The method must be able to unequivocally identify and quantify this compound in the presence of other components expected to be in the sample. The use of GC-MS provides the highest level of specificity.
Table 2: Typical Method Validation Parameters for Related Halogenated Propanols
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 10 - 1000 µg/kg | nih.gov |
| Limit of Detection (LOD) | 1.06 - 10.56 ng/g | d-nb.info |
| Limit of Quantification (LOQ) | ~5 µg/kg | nih.gov |
| Accuracy (% Recovery) | 77% - 105% | researchgate.netnih.gov |
The goal of sample preparation is to extract this compound from its matrix (e.g., water, soil, food), remove interfering substances, and concentrate the analyte to a level suitable for GC analysis. epa.gov The volatility of this compound makes it susceptible to loss during concentration steps, requiring careful technique selection. nih.gov
Commonly employed sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample (often aqueous) is mixed with an immiscible organic solvent. This compound, being a nonpolar organic compound, will partition into the organic phase, which is then collected, concentrated, and injected into the GC. Solvents such as ethyl acetate (B1210297) or hexane (B92381) are often used. researchgate.netcdc.gov
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For extracting chloropropanols from soy sauce, silica (B1680970) gel has been used as the sorbent with subsequent elution by ethyl acetate. nih.gov This technique is efficient and minimizes solvent usage compared to LLE.
Headspace Analysis (HS): This technique is ideal for volatile compounds in solid or liquid matrices. The sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then directly injected into the GC. Automated headspace sampling is rapid, requires minimal sample preparation, and avoids the use of large volumes of extraction solvents. nih.gov
The choice of technique depends on the sample matrix, the required detection limit, and the available equipment. For all methods, the use of a deuterated internal standard, such as 1,3-DCP-d5, is highly recommended to correct for analyte losses during preparation and injection, thereby improving the accuracy and precision of the quantification. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-dichloropropan-2-ol (1,3-DCP) |
| 1,3-DCP-d5 |
| Ethyl acetate |
Theoretical and Computational Chemistry Studies of 1,3 Dichloro 2 Bromopropane
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular properties.
Electronic structure calculations determine the distribution of electrons within a molecule, which governs its chemical behavior. DFT methods, such as those using the B3LYP functional, and ab initio methods, like Hartree-Fock (HF), are standard approaches. These calculations can determine fundamental properties like total energy, molecular orbital energies, and electron affinities.
While specific DFT studies focused solely on 1,3-dichloro-2-bromopropane are not extensively documented in peer-reviewed literature, research on the closely related 1,3-dibromopropane (B121459) illustrates the approach. In one such study, DFT (Beak 88 LYP) and ab initio (HF) methods were employed to calculate molecular orbital energies and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net Similar calculations have been used to determine vertical electron affinities for a series of dihaloalkanes, including this compound, by correlating experimental electron transmission spectroscopy data with scaled orbital energies derived from MP2/6-31G(d) level of theory.
This compound, with its rotatable carbon-carbon single bonds, can exist in several different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for rotation between them. This analysis is critical as the reactivity and spectroscopic properties of a molecule can depend on its preferred conformation.
No specific conformational analysis for this compound is readily available. However, studies on analogous molecules like 1,3-dibromopropane and 1-chloropropane (B146392) provide a clear template for such an investigation. researchgate.netresearchgate.net For 1,3-dibromopropane, three primary conformations are considered: anti-anti (C2V symmetry), gauche-gauche (C2 symmetry), and gauche-anti (C1 symmetry). researchgate.net Computational methods are used to optimize the geometry of each conformer and calculate its total energy. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.
As an illustrative example, the calculated energetic properties for the conformers of 1,3-dibromopropane using the PM3 semi-empirical method are shown below. researchgate.net A full analysis would typically employ higher-level DFT or ab initio methods for greater accuracy.
Table 1: Example of Calculated Energetic Properties for Conformers of 1,3-Dibromopropane (Illustrative Data)
This table presents data for 1,3-dibromopropane as an example of typical results from a conformational analysis and does not represent this compound.
| Conformation | Heat of Formation (kcal/mol) | Total Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Gauche-Gauche (GG) | -23.58 | -26652.03 | -26682.01 |
| Gauche-Anti (GA) | -23.33 | -26651.78 | -26681.33 |
| Anti-Anti (AA) | -23.32 | -26651.77 | -26681.82 |
Data sourced from a study on 1,3-dibromopropane. researchgate.net
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification. veritaglobal.net Calculations can predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). These predictions are highly sensitive to the molecular geometry, making conformational analysis a crucial prerequisite. veritaglobal.net
Modern approaches often use DFT methods, such as B3LYP with a suitable basis set (e.g., DEF2-TZVPP), to compute NMR shieldings. veritaglobal.net These shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Machine learning models, particularly graph neural networks (GNNs), are also emerging as a rapid and accurate method for predicting NMR spectra.
For vibrational frequencies, calculations provide the normal modes of vibration and their corresponding frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other method-inherent approximations.
While specific calculated spectroscopic data tables for this compound are not available in the searched literature, the table below illustrates the kind of data produced in a computational study of vibrational frequencies for a related molecule, 2-chloropropane (B107684).
Table 2: Example of Observed and Calculated Vibrational Frequencies for 2-Chloropropane (Illustrative Data)
This table presents data for 2-chloropropane to demonstrate the output of vibrational frequency calculations and does not represent this compound.
| Symmetry | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| A' | 557 | 560 | CH3 Rock |
| A'' | 440 | 437 | CCC Bend |
| A' | 335 | 335 | C-Cl Bend |
| A'' | 273 | 273 | Torsion |
| A' | 256 | 256 | Torsion |
Data adapted from a study on 2-chloropropane.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products, identify intermediate species, and determine the energy required for the reaction to occur.
A key goal in studying reaction mechanisms is to locate the transition state (TS)—the highest energy point along the reaction pathway. The structure of the TS reveals the geometry of the molecules as bonds are broken and formed. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
While no specific reaction mechanism studies for this compound were found, research on the degradation of other halogenated propanes, such as 1,2,3-trichloropropane (B165214) (TCP) and the photolysis of 1,3-dibromopropane, demonstrates the methodology. researchgate.net For example, the photolysis of 1,3-dibromopropane is proposed to proceed via the cleavage of a C-Br bond, yielding a 3-bromopropyl radical and a bromine radical. researchgate.net Computational methods like MNDO/d have been used to calculate the activation energy for this process. researchgate.net
Table 3: Example of Calculated Activation Energies for Photolysis of 1,3-Dibromopropane (Illustrative Data)
This table presents data for 1,3-dibromopropane as an example of activation energy calculations and does not represent this compound.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| C₃H₆Br₂ → •C₃H₆Br + Br• | MNDO/d | 98.62 |
| •C₃H₆Br → c-C₃H₆ + Br• | MNDO/d | 68.83 |
Data sourced from a study on 1,3-dibromopropane. researchgate.net
To gain a complete picture of a reaction, chemists map the reaction coordinate, which represents the progress of the reaction from reactants to products. By calculating the energy at various points along this path, a potential energy surface or free energy landscape can be constructed. These diagrams illustrate all possible intermediates, transition states, and reaction pathways.
Studies on the reductive dechlorination of 1,2,3-trichloropropane (TCP) provide excellent examples of this approach. Using DFT calculations, researchers have mapped out competing pathways such as hydrogenolysis, dehydrohalogenation, and reductive β-elimination. The resulting reaction coordinate diagrams show the free energy changes for each step, revealing the thermodynamically favored pathway. For TCP, calculations suggest that β-elimination to form allyl chloride, followed by hydrogenolysis to propene, is the most favorable route. A similar comprehensive study would be necessary to elucidate the reaction mechanisms of this compound.
Intermolecular Interactions and Solvent Effects
The intermolecular interactions and the influence of solvents on the behavior of this compound are critical for understanding its chemical and physical properties. Theoretical and computational chemistry studies provide significant insights into these phenomena at a molecular level. These investigations typically explore the nature of non-covalent interactions, such as halogen and hydrogen bonds, as well as the effect of the solvent environment on the conformational preferences and reactivity of the molecule.
The presence of three halogen atoms (two chlorine and one bromine) on a short propane (B168953) chain makes this compound a molecule with a significant dipole moment and multiple sites for potential intermolecular interactions. The carbon-halogen bonds are polar, leading to electrostatic interactions. Furthermore, the halogen atoms can act as halogen bond donors, interacting with Lewis bases.
Computational studies on similar small halogenated alkanes, such as 1- and 2-bromopropane (B125204), have utilized methods like infrared spectroscopy and computational models to investigate solvent effects. These studies have revealed that the parameters of vibrational bands, such as the C-Br stretching frequency, are sensitive to the solvent environment. For instance, in mixtures of solvents with different polarities, a phenomenon known as "preferential solvation" can occur, where the solute molecule is preferentially surrounded by one type of solvent molecule over another. researchgate.net This selective solvation can significantly influence the local environment of the solute and, consequently, its chemical behavior.
The choice of solvent can dramatically impact reaction pathways. For example, in reactions where this compound might be a substrate, such as nucleophilic substitution (SN2) or elimination (E2) reactions, the solvent plays a crucial role. stanford.eduacs.org The solvation of the reacting species, including the substrate and the nucleophile/base, can alter the energy barriers of the competing pathways. Strong solvation of a Lewis base, for instance, can weaken its strength and favor the SN2 pathway over the E2 pathway by making it more difficult for the base to abstract a proton. acs.org
Theoretical models, such as those based on Density Functional Theory (DFT) and the activation strain model, are employed to dissect the influence of the solvent. acs.org These models can quantify how the interaction energy and the distortion energy of the reactants are modulated by the solvent, providing a detailed picture of the solvent's role in chemical reactivity. The dielectric constant of the solvent is a key parameter, with more polar solvents generally being more effective at stabilizing charged intermediates and transition states.
The conformational landscape of this compound is also expected to be influenced by the solvent. Different conformers will have varying dipole moments and shapes, leading to differential solvation energies. A more polar solvent would be expected to favor the conformer with the largest dipole moment. This is a well-established principle in conformational analysis.
The following interactive table summarizes the expected qualitative effects of different solvents on key properties of this compound, based on general principles and findings for similar halogenated hydrocarbons.
| Solvent Property | Predicted Effect on this compound |
| Solvent Polarity (increasing dielectric constant) | Stabilization of more polar conformers. |
| Increased solubility of the polar solute. | |
| Potential shift in SN2/E2 reaction balance. | |
| Hydrogen Bond Donating/Accepting Ability | Specific interactions with the halogen atoms (halogen bonding). |
| Potential for hydrogen bonding if interacting with protic solvents. | |
| Solvent Viscosity | Slower translational and rotational diffusion. |
| Can affect reaction rates that are diffusion-controlled. |
Further computational studies could involve creating detailed models of this compound in explicit solvent boxes to simulate the precise nature of the intermolecular interactions and their dynamics. Such simulations, often employing force fields specifically parameterized for halogenated hydrocarbons, can provide quantitative data on radial distribution functions, coordination numbers, and the energetics of solvation. unipi.it
Environmental Transformation and Degradation Pathways of 1,3 Dichloro 2 Bromopropane
Abiotic Degradation Mechanisms
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 1,3-dichloro-2-bromopropane, these processes are likely to include hydrolysis, photolysis, and reductive dehalogenation.
Research on a range of chlorinated alkanes has demonstrated a wide variation in hydrolysis rates, with half-lives spanning orders of magnitude under typical environmental conditions (25°C and pH 7). epa.gov The reactivity of these compounds in hydrolytic reactions is dependent on their molecular structure. epa.gov
Table 1: Hydrolysis Data for a Structurally Related Compound
| Compound | Transformation Product | Conditions | Reference |
|---|---|---|---|
| 1,3-Dichloropropene (B49464) | 3-Chloroallyl alcohol | Aqueous solution | asm.orgcore.ac.uknih.gov |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths and the efficiency of the subsequent chemical reactions. For halogenated compounds, photolysis can lead to the cleavage of carbon-halogen bonds.
Specific studies on the photolytic degradation of this compound are scarce. However, research on the photochemical and photocatalytic oxidation of the structurally similar compound 1,3-dichloro-2-propanol (B29581) (1,3-DCP) provides some insights. The photocatalytic oxidation of 1,3-DCP in the presence of a TiO2 catalyst and UV radiation has been shown to produce intermediates such as 1,3-dichloro-2-propanone, chloroacetyl-chloride, chloroacetic acid, formic acid, and acetic acid. nih.govresearchgate.net The photochemical oxidation of 1,3-DCP using UV radiation and hydrogen peroxide also resulted in complete degradation of the parent compound, with the formation of similar intermediates. nih.gov While these are not direct photolysis studies of this compound, they suggest that related compounds can be degraded through light-mediated processes, particularly advanced oxidation processes.
Reductive dehalogenation is a process in which a halogen atom on a molecule is replaced by a hydrogen atom, with the concomitant addition of electrons. This can be an important abiotic degradation pathway in anoxic environments where reducing agents are present.
Zero-Valent Metals: Zero-valent iron (ZVI) is a strong reducing agent that has been extensively studied for the remediation of groundwater contaminated with halogenated hydrocarbons. louisville.eduresearchgate.netucf.edu The reaction involves the transfer of electrons from the iron surface to the halogenated compound, leading to the cleavage of the carbon-halogen bond. While specific studies on this compound are not available, ZVI has been shown to be effective in the dehalogenation of a wide range of chlorinated and brominated compounds. The reactivity is generally in the order of C-I > C-Br > C-Cl > C-F. Given the presence of a bromine atom, this compound would be expected to be susceptible to reductive dehalogenation by ZVI.
Fe(II) Minerals: Naturally occurring iron-bearing minerals, such as nontronite, can also mediate reductive dehalogenation. nih.govresearchgate.net In these systems, Fe(II) associated with the mineral structure acts as the reductant. This process is particularly relevant in anaerobic soils and sediments. The reduction of various organic contaminants by Fe(II)-bearing minerals has been documented, and it is plausible that this compound could be degraded via this pathway in such environments.
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a crucial process in the natural attenuation of many organic pollutants.
The ability of microorganisms to degrade halogenated hydrocarbons is well-documented. nih.gov While direct evidence for the biodegradation of this compound is limited, studies on similar compounds provide a strong basis for inferring its potential metabolic pathways.
For instance, the bacterium Pseudomonas cichorii 170 has been shown to utilize 1,3-dichloropropene as a sole carbon and energy source. asm.orgcore.ac.uknih.gov The initial step in the degradation pathway is a hydrolytic dehalogenation to 3-chloroallyl alcohol. asm.orgcore.ac.uknih.gov This is followed by oxidation to 3-chloroacrylic acid, which is then further metabolized. asm.orgcore.ac.uknih.gov
Under anaerobic conditions, bacteria such as Dehalogenimonas spp. and some Dehalococcoides strains can utilize chlorinated propanes as electron acceptors in a process known as halorespiration. microbe.com It is conceivable that similar microbial processes could lead to the degradation of this compound.
The key enzymes involved in the initial steps of bacterial degradation of halogenated alkanes are dehalogenases. Haloalkane dehalogenases are a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds. wikipedia.org
The haloalkane dehalogenase gene, dhaA, from Rhodococcus rhodochrous NCIMB13064, has been identified in Pseudomonas cichorii 170 and is responsible for the conversion of 1,3-dichloropropene to 3-chloroallyl alcohol. asm.orgcore.ac.uknih.gov These enzymes often have a broad substrate specificity and can act on a range of chlorinated and brominated alkanes. core.ac.uk For example, haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 can convert various halogenated alkanes to their corresponding alcohols. core.ac.ukknaw.nl Given the broad substrate range of many haloalkane dehalogenases, it is highly probable that an enzyme from this family could catalyze the initial dehalogenation of this compound.
In addition to hydrolytic dehalogenases, other enzymes such as monooxygenases and dioxygenases can also initiate the degradation of halogenated compounds under aerobic conditions. researchgate.net Under anaerobic conditions, reductive dehalogenases are the key enzymes.
Table 2: Microbial Degradation and Enzymes for Structurally Related Compounds
| Compound | Microorganism | Enzyme/Gene | Initial Transformation Product | Reference |
|---|---|---|---|---|
| 1,3-Dichloropropene | Pseudomonas cichorii 170 | Haloalkane dehalogenase (dhaA) | 3-Chloroallyl alcohol | asm.orgcore.ac.uknih.gov |
| 1,2,3-Trichloropropane (B165214) | Engineered Agrobacterium radiobacter AD1 | Haloalkane dehalogenase (DhaA) | 2,3-Dichloro-1-propanol | balewa.chnih.gov |
| 1,3-Dichloro-2-propanol | Corynebacterium sp. strain N-1074 | Halohydrin hydrogen-halide-lyase | Epichlorohydrin (B41342) | nih.govnih.gov |
Metabolite Identification in Biological Systems
The biotransformation of halogenated hydrocarbons like this compound often proceeds via enzymatic pathways designed to increase water solubility and facilitate excretion. In mammals, a primary mechanism for metabolizing haloalkanes is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This pathway is a major route of detoxification.
Based on these analogous pathways, it is highly probable that this compound is metabolized via an initial conjugation with glutathione. This would be followed by enzymatic degradation to cysteine and ultimately N-acetylcysteine conjugates for urinary excretion.
Table 1: Potential Metabolites of this compound in Biological Systems (Inferred from Analogous Compounds)
| Potential Metabolite | Parent Compound Studied | Metabolic Pathway | Biological System |
| S-(3-chloro-2-bromopropyl)glutathione | Inferred | Glutathione Conjugation | Mammalian |
| S-(3-chloro-2-hydroxypropyl)cysteine | 1,3-Dibromopropane (B121459) nih.gov | Glutathione Conjugation & Hydrolysis | Rat |
| N-acetyl-S-(3-chloro-2-hydroxypropyl)cysteine | 1,3-Dibromopropane nih.gov | Mercapturic Acid Pathway | Rat |
| β-chlorolactic acid | 1,3-dichloro-2-propanol nih.gov | Oxidation | Rat |
Microbial degradation pathways are also critical to the environmental fate of this compound. Bacteria, particularly strains found in contaminated soils, have evolved enzymes capable of dehalogenation. Organisms like Pseudomonas cichorii have been shown to degrade 1,3-dichloropropene through a hydrolytic dehalogenation step, converting it to 3-chloroallyl alcohol. nih.govcore.ac.uk This reaction is catalyzed by a haloalkane dehalogenase. nih.govcore.ac.uk It is plausible that similar enzymatic hydrolysis could be an initial step in the microbial degradation of this compound.
Degradation Kinetics and Environmental Persistence Assessments
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. The presence of multiple carbon-halogen bonds generally renders such compounds resistant to rapid degradation.
Kinetic data for this compound is scarce, but the persistence of related compounds has been evaluated. For example, 1,2,3-trichloropropane (TCP) is known to be a persistent groundwater pollutant with an estimated hydrolysis half-life on the order of hundreds of years at 25°C and pH 7. nih.gov The soil fumigant 1,3-dichloropropene has a reported half-life in soil of up to 69 days, with dissipation occurring through volatilization, abiotic hydrolysis, and aerobic soil metabolism. epa.govnih.gov In water, the hydrolysis half-life for 1,3-dichloropropene is about 10 days at 20°C. nih.gov For 1,2-dibromo-3-chloropropane (B7766517), the hydrolysis half-life at pH 7 is estimated to be 38 years. cdc.gov
Volatilization is another key factor in the environmental fate of such compounds. For 1-bromopropane (B46711), estimated volatilization half-lives from a model river and lake are 1.2 hours and 4.4 days, respectively. nih.govcdc.gov Once in the atmosphere, degradation is primarily driven by reactions with photochemically produced hydroxyl radicals. The atmospheric half-life for 1,3-dichloropropene is estimated to be between 7 and 50 hours, while for 1-bromopropane it is approximately 14 days. nih.govnih.govcdc.gov
Given its structure, this compound is expected to exhibit moderate to high persistence in soil and groundwater, with volatilization being a significant pathway for removal from surface soils and water. Its degradation rate would be highly dependent on environmental conditions such as temperature, pH, and the presence of adapted microbial populations.
Table 2: Environmental Degradation Kinetics of Structurally Similar Halogenated Propanes
| Compound | Environmental Compartment | Process | Half-Life/Rate |
| 1,3-Dichloropropene | Soil | Overall Dissipation | Up to 69 days epa.gov |
| 1,3-Dichloropropene | Water (20°C) | Hydrolysis | ~10 days nih.gov |
| 1,3-Dichloropropene | Atmosphere | Photooxidation | 7 - 50 hours nih.gov |
| 1,2,3-Trichloropropane | Water (25°C, pH 7) | Hydrolysis | Hundreds of years nih.gov |
| 1,2-Dibromo-3-chloropropane | Water (pH 7) | Hydrolysis | 38 years cdc.gov |
| 1-Bromopropane | Atmosphere | Photooxidation | ~14 days nih.govcdc.gov |
Formation and Fate of Environmental Transformation Products
The degradation of this compound leads to the formation of various transformation products, the nature of which depends on the degradation pathway.
Biotic Transformation Products: In microbial systems, the initial step is often hydrolytic dehalogenation. Based on the degradation of 1,3-dichloropropene by Pseudomonas cichorii, which yields 3-chloroallyl alcohol, the enzymatic hydrolysis of this compound would likely produce 1,3-dichloro-2-propanol or 2-bromo-3-chloro-1-propanol. nih.govcore.ac.uk These alcohol intermediates are generally more biodegradable than the parent compound and can be further oxidized. For example, 3-chloroallyl alcohol is oxidized to 3-chloroacrylic acid, which is then dehalogenated. core.ac.uk
Abiotic Transformation Products: In the atmosphere, the reaction of this compound with hydroxyl radicals would initiate a series of oxidation reactions. This process typically involves the abstraction of a hydrogen atom, followed by the addition of molecular oxygen and subsequent reactions, leading to the formation of halogenated aldehydes, ketones, and acids, and ultimately mineralization to CO2, H2O, and inorganic halides (HCl, HBr).
Chemical hydrolysis in water or soil would also lead to the formation of halogenated alcohols, such as 1,3-dichloro-2-propanol. The rate of hydrolysis for halogenated alkanes is influenced by the type of halogen, with C-Br bonds generally being more susceptible to cleavage than C-Cl bonds. Therefore, initial hydrolysis might preferentially displace the bromine atom. These resulting chloro-alcohols are subject to further, albeit slow, degradation.
常见问题
Q. What methodologies assess environmental persistence and degradation pathways?
- Methodology : Conduct photolysis studies under UV light (254 nm) to identify breakdown products. Use LC-MS/MS to quantify intermediates and propose degradation mechanisms via isotopic labeling (e.g., C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
